molecular formula C16H19NO B1301125 (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine CAS No. 327070-55-3

(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine

Cat. No.: B1301125
CAS No.: 327070-55-3
M. Wt: 241.33 g/mol
InChI Key: BVJMGXZIJYZNHC-UHFFFAOYSA-N
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Description

(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine is an organic compound that features a combination of aromatic and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine typically involves the reaction of 2,4-dimethylphenylamine with 2-phenoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or toluene to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The aromatic rings can be hydrogenated under high pressure in the presence of a catalyst like palladium on carbon.

    Substitution: The phenyl and phenoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Hydrogenated aromatic rings.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic and amine groups allow it to form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dimethylphenyl)-2H-benzotriazole: Shares the 2,4-dimethylphenyl group but differs in the presence of a benzotriazole moiety.

    (2,4-Dimethylphenyl)-acetic acid: Contains the 2,4-dimethylphenyl group but has an acetic acid functional group instead of the phenoxyethylamine.

Uniqueness

(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine is unique due to its combination of aromatic and amine functionalities, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2,4-dimethyl-N-(2-phenoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13-8-9-16(14(2)12-13)17-10-11-18-15-6-4-3-5-7-15/h3-9,12,17H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJMGXZIJYZNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCCOC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265680
Record name 2,4-Dimethyl-N-(2-phenoxyethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327070-55-3
Record name 2,4-Dimethyl-N-(2-phenoxyethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327070-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-N-(2-phenoxyethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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